

Spectroscopic Profile of 4-fluoro-N,N-dimethylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	4-fluoro-N,N-dimethylbenzenesulfonamide
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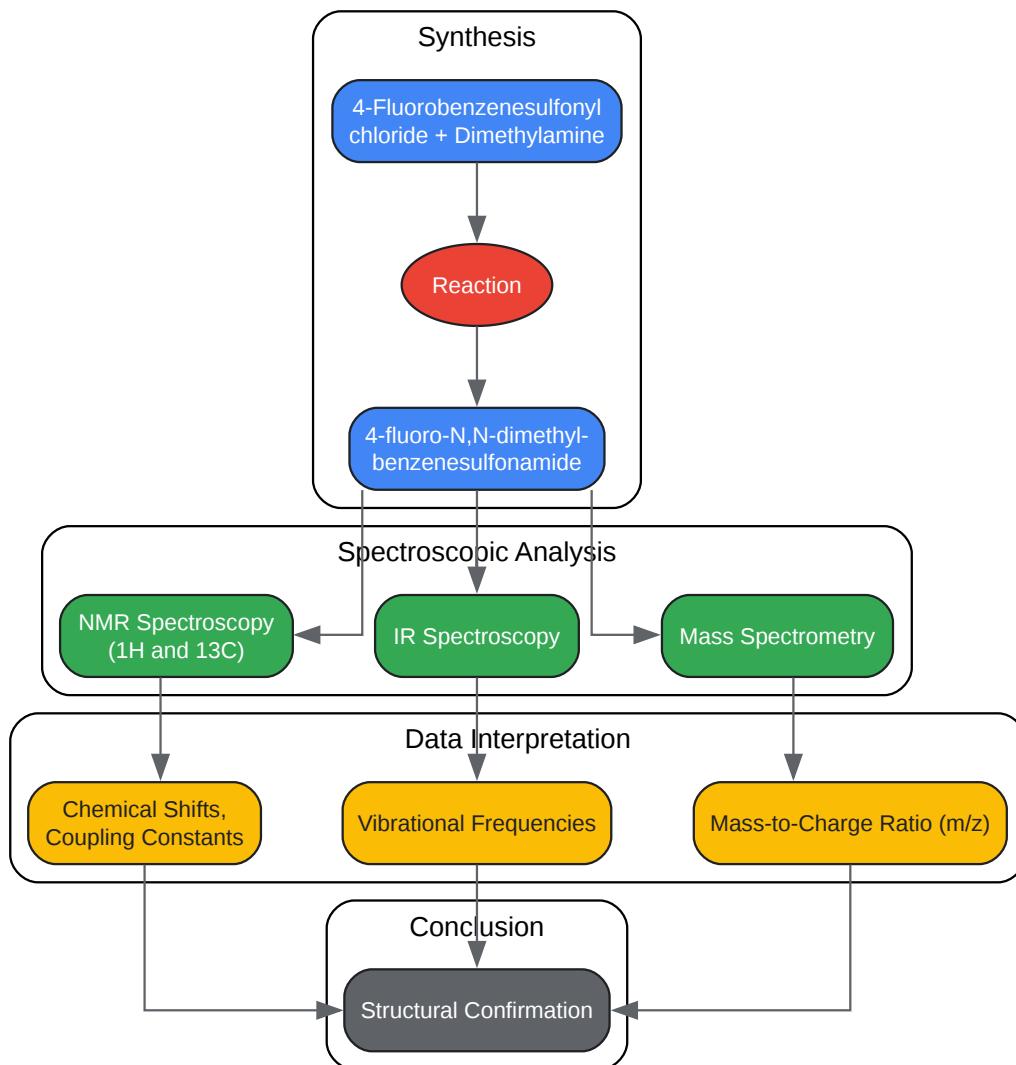
This technical guide provides a detailed overview of the expected spectroscopic data for the compound **4-fluoro-N,N-dimethylbenzenesulfonamide**, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive yet comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

4-fluoro-N,N-dimethylbenzenesulfonamide (C₈H₁₀FNO₂S) is a sulfonamide derivative characterized by a 4-fluorophenyl group attached to a sulfonamide moiety, which is further substituted with two methyl groups on the nitrogen atom. The spectroscopic analysis of this compound is crucial for its unambiguous identification and characterization. This guide outlines the expected spectral data based on the analysis of its structural components and general principles of spectroscopy.

A general workflow for the spectroscopic analysis of **4-fluoro-N,N-dimethylbenzenesulfonamide** is depicted in the following diagram:

Figure 1. General Workflow for Spectroscopic Analysis

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Caption: General workflow from synthesis to structural confirmation of **4-fluoro-N,N-dimethylbenzenesulfonamide**.

Predicted Spectral Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of **4-fluoro-N,N-dimethylbenzenesulfonamide**. Note: This data is predictive and based on established principles of spectroscopy for similar molecular structures, as specific experimental data for this compound is not publicly available.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~ 7.8 - 8.0	dd	~ 9.0, 5.0	2H	Aromatic (H-2, H-6)
~ 7.2 - 7.4	t	~ 8.7	2H	Aromatic (H-3, H-5)
~ 2.7	s	-	6H	$\text{N}(\text{CH}_3)_2$

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 165 (d, $^1\text{JCF} \approx 250$ Hz)	C-4 (C-F)
~ 138	C-1 (C-S)
~ 130 (d, $^3\text{JCF} \approx 9$ Hz)	C-2, C-6
~ 116 (d, $^2\text{JCF} \approx 22$ Hz)	C-3, C-5
~ 38	$\text{N}(\text{CH}_3)_2$

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (CH ₃)
1600 - 1585	Medium	Aromatic C=C stretch
1500 - 1400	Medium	Aromatic C=C stretch
1350 - 1320	Strong	Asymmetric SO ₂ stretch
1170 - 1150	Strong	Symmetric SO ₂ stretch
~ 1250	Strong	C-F stretch
~ 950	Medium	S-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
203	~ 60	[M] ⁺ (Molecular Ion)
188	~ 10	[M - CH ₃] ⁺
109	~ 100	[FC ₆ H ₄ SO] ⁺
95	~ 40	[C ₆ H ₄ F] ⁺
76	~ 20	[C ₆ H ₄] ⁺
44	~ 30	[N(CH ₃) ₂] ⁺

Experimental Protocols

The following are general experimental protocols that would be suitable for obtaining the spectral data for **4-fluoro-N,N-dimethylbenzenesulfonamide**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer would be used.
- ^1H NMR Acquisition: A standard pulse sequence would be used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence would be used. A larger number of scans would be required due to the low natural abundance of the ^{13}C isotope.

IR Spectroscopy

- Sample Preparation: As the compound is likely a solid, the KBr pellet method would be appropriate. A small amount of the sample (1-2 mg) would be finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet. Alternatively, a thin film could be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.
- Data Acquisition: The spectrum would typically be recorded over the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or the clean salt plate would be taken and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: For a volatile compound, direct insertion or a gas chromatography (GC) inlet could be used. For less volatile solids, a direct insertion probe would be suitable.
- Ionization Method: Electron Ionization (EI) at 70 eV is a common method for small molecules and would likely be used to generate the mass spectrum. Electrospray ionization (ESI) could also be employed, particularly if the analysis is performed using liquid chromatography-mass spectrometry (LC-MS).
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

- Data Acquisition: The mass spectrum would be scanned over a relevant m/z range (e.g., 40-300 amu).

This technical guide provides a foundational spectroscopic profile for **4-fluoro-N,N-dimethylbenzenesulfonamide**. Researchers working with this compound can use this information as a reference for the identification and characterization of their synthesized materials.

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